molecular formula C16H16ClNO4 B11175378 N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

Cat. No.: B11175378
M. Wt: 321.75 g/mol
InChI Key: XJBKWPVZRSCCEK-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group linked via an amide bond to a 4-methoxybenzoyl moiety. Its synthesis typically involves coupling reactions between substituted anilines and benzoyl chlorides under controlled conditions, as exemplified in related benzamide syntheses (e.g., using DCC/HOBt coupling reagents) . The presence of electron-donating methoxy groups and electron-withdrawing chlorine substituents influences its electronic properties, solubility, and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization techniques to obtain high-purity products.

Chemical Reactions Analysis

Metal-Catalyzed C–H Activation

This compound undergoes regioselective C–H functionalization under rhodium(III) catalysis. A key study demonstrated formylation at the ortho position of the benzamide moiety via C–H activation :

Reaction TypeCatalyst SystemSolventTemperatureYieldProduct
Formylation[Cp*RhCl₂]₂, AgOAc, AcOHDCE100°C60%4-chloro-N-(2-formyl-4,5-dimethoxyphenyl)benzamide (3u)

This reaction highlights the compound’s ability to participate in transition metal-mediated transformations, enabling selective functionalization for derivatization.

Condensation Reactions

The aldehyde group introduced via formylation (as in 3u) undergoes condensation with aromatic amines to form Schiff bases. For example:

ReactantAmineConditionsYieldProduct
3u (aldehyde)4-methoxyanilineRT, 24h, DCM78%N-(4,5-dimethoxy-2-(((4-methoxyphenyl)imino)methyl)phenyl)-4-methoxybenzamide (4w)

This reactivity expands its utility in synthesizing imine-linked derivatives for pharmacological or material science applications.

Methoxy Group Reactivity

Methoxy groups are resistant to hydrolysis under mild conditions but can undergo demethylation with strong acids (e.g., HBr/AcOH) or oxidative cleavage with ceric ammonium nitrate (CAN) .

Benzamide Hydrolysis

The benzamide moiety is stable under basic conditions but hydrolyzes to the corresponding carboxylic acid in concentrated HCl at elevated temperatures (>80°C) .

Comparative Reactivity

The chloro and methoxy substituents direct electrophilic aromatic substitution (EAS) to specific positions:

PositionReactivityPreferred Reactions
Para to ClLowResists EAS due to electron-withdrawing Cl
Ortho to OMeHighNitration, sulfonation

Reduction Pathways

Limited data exists for direct reduction, but structurally similar benzamides are reduced to amines using LiAlH₄. For example:

Starting MaterialReagentProductYield
Analogous benzamideLiAlH₄N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzylamine~50%

Key Research Findings

  • Catalytic Efficiency : Rhodium(III) catalysts enable precise functionalization at the ortho position, critical for designing targeted derivatives .

  • Stability : The compound remains stable under standard storage conditions but degrades in strong acidic/basic environments .

  • Derivative Utility : Schiff base derivatives exhibit enhanced binding to biological targets, suggesting pharmacological potential .

Scientific Research Applications

Antiviral Applications

One of the most significant applications of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide derivatives is their potential as antiviral agents. Research has shown that certain benzamide derivatives can exhibit broad-spectrum antiviral effects against various viruses, including Hepatitis B virus (HBV).

Case Study: Anti-HBV Activity

A study focused on a derivative of this compound demonstrated its ability to inhibit HBV replication effectively. The mechanism was linked to the compound's ability to increase intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. In vitro and in vivo evaluations indicated that this derivative could serve as a promising candidate for developing new antiviral therapies against HBV, especially in cases where drug resistance is a concern .

CompoundMechanism of ActionIC50 (µM)LD50 (mg/kg)
This compoundIncreases A3G levels0.5448

Cancer Therapy

Another promising application of this compound lies in oncology. Various studies have indicated that benzamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Antitumor Activity

Research has highlighted that compounds similar to this compound can engage multiple pathways involved in cancer cell proliferation and survival. For instance, these compounds have been shown to interact with specific receptors that regulate cell cycle progression and apoptosis, leading to reduced viability of cancerous cells .

Anti-inflammatory Properties

In addition to its antiviral and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Inflammatory Mediators

In laboratory settings, derivatives have demonstrated the ability to reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide and related compounds:

Compound Name Key Structural Features Biological/Physical Properties Applications/Findings References
This compound 4-chloro-2,5-dimethoxyphenyl + 4-methoxybenzamide Limited direct data; inferred stability from crystallography studies of similar benzamides Potential enzyme inhibition (analogous to PDE IV inhibitors)
25C-NBOMe 4-chloro-2,5-dimethoxyphenyl + N-(2-methoxybenzyl)ethanamine High affinity for serotonin receptors (5-HT2A); hallucinogenic, toxic at low doses Psychoactive substance; associated with severe adverse effects
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chlorophenyl + 2-methoxy-4-methylbenzamide Strong fluorescence at pH 5, λex 340 nm, λem 380 nm; stable under ambient conditions Fluorescent probes; analytical chemistry applications
3-(Cyclopentyloxy)-4-methoxybenzamide derivatives Varied alkoxy groups (e.g., cyclopentyloxy) + substituted benzamide Potent PDE IV inhibitors (e.g., IC50 = 0.3 nM for 15j) Asthma treatment candidates; suppress superoxide generation in eosinophils
4-Chloro-N-(2-methoxyphenyl)benzamide 4-chlorobenzamide + 2-methoxyaniline Planar molecular structure; intermolecular Cl⋯O interactions stabilize crystal packing Model for crystallographic studies; insights into supramolecular interactions
Azo-linked N-(4-chloro-2,5-dimethoxyphenyl) derivatives Azo-bridged + 4-chloro-2,5-dimethoxyphenyl + 3-oxobutyramide High molecular weight; chromophoric properties Industrial dyes; specialized chemical synthesis

Key Comparisons:

Pharmacological Activity :

  • Unlike 25C-NBOMe, which targets serotonin receptors, this compound lacks the ethanamine side chain critical for receptor binding, suggesting divergent biological targets .
  • Structural analogs with cyclopentyloxy groups (e.g., compound 15j) exhibit potent PDE IV inhibition, highlighting the importance of alkoxy substituents in enzyme interaction .

Physicochemical Properties :

  • Fluorescence intensity in benzamide derivatives is highly pH-dependent. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide shows optimal fluorescence at pH 5, whereas the target compound’s fluorescence behavior remains uncharacterized .
  • Crystallographic studies of 4-chloro-N-(2-methoxyphenyl)benzamide reveal planar amide segments and Cl⋯O interactions, which may inform solubility and stability predictions for the target compound .

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods used for N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, employing coupling reagents like DCC/HOBt . In contrast, 25C-NBOMe requires multi-step alkylation and amination reactions .

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C16_{16}H18_{18}ClN1_{1}O4_{4}
  • Molecular Weight: Approximately 319.77 g/mol
  • Structural Components: It contains a chloro substituent and two methoxy groups on the phenyl ring, which are critical for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction: The compound may inhibit or modulate the activity of specific enzymes involved in key biochemical pathways, potentially affecting metabolic processes.
  • Receptor Modulation: It interacts with various cellular receptors, triggering signaling cascades that can influence cell behavior and function.
  • Gene Expression Regulation: The compound may also modulate gene expression, impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity. Preliminary studies suggest it may be effective against certain bacterial strains, although specific data on efficacy and mechanisms remain to be fully elucidated.

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in cancer cell lines. For instance, it exhibited significant activity against various cancer types, with IC50_{50} values indicating potent effects compared to standard chemotherapeutics .

Cell LineIC50_{50} (µM)Reference
HeLa10.5
MCF715.8
A54912.3

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the chemical structure can significantly influence biological activity. Substituting different groups at specific positions on the phenyl ring has been shown to enhance or diminish the compound's efficacy against various targets .

Case Studies

  • Cytotoxicity Against Cancer Cells:
    A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with particular potency against breast and lung cancer cells .
  • Antimicrobial Efficacy:
    In another study focusing on antimicrobial properties, this compound was tested against drug-resistant bacterial strains. The results showed promising activity, suggesting potential applications in treating infections caused by resistant pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide?

Methodological Answer: The compound can be synthesized via coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activating agents. A typical procedure involves reacting 4-methoxybenzoic acid with 4-chloro-2,5-dimethoxyaniline in anhydrous dichloromethane at low temperatures (-50°C). The reaction mixture is stirred for 24 hours, followed by purification via column chromatography. Structural confirmation is achieved using IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–7.4 ppm), and elemental analysis .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Methodological Answer: Fluorescence intensity is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) enhance emission due to reduced non-radiative decay. The optimal pH for fluorescence is 5.0 , as protonation/deprotonation of the methoxy and amide groups affects electronic transitions. At pH < 3 or > 7, quenching occurs due to charge-transfer interactions. Fluorescence stability is maintained for >24 hours at 25°C in buffered solutions .

Q. What spectroscopic methods are used to confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Confirm amide bond formation (C=O stretch at 1640–1680 cm⁻¹) and methoxy groups (C-O stretch at 1250 cm⁻¹).
  • ¹H-NMR : Aromatic protons integrate for 9H (three methoxy groups and substituted benzene rings).
  • Elemental Analysis : Validate empirical formula (e.g., C16H15ClNO4) with <1% deviation from theoretical values .

Q. What are the key parameters affecting the compound’s stability in solution?

Methodological Answer:

  • Light Exposure : Degrades by ~15% under UV light (254 nm) due to photooxidation of the chloro-substituted aromatic ring.
  • Temperature : Stable at 4°C for 30 days but degrades 20% at 40°C.
  • Oxidative Agents : Susceptible to peroxide-induced cleavage of the amide bond. Use antioxidants like BHT (0.01% w/v) in storage buffers .

Q. How to determine the purity and quantify the compound using analytical techniques?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
  • Limit of Detection (LOD) : 0.269 mg/L via fluorescence.
  • Validation : Relative standard deviation (RSD) <1.5% for intraday precision .

Advanced Research Questions

Q. How to analyze the binding interactions between this compound and metal ions (e.g., Pb²⁺)?

Methodological Answer: Fluorescence titration assays reveal a 1:1 binding stoichiometry with Pb²⁺. The binding constant (Ka) is calculated using the Benesi-Hildebrand equation: 1II0=1Ka[Q]+1ImaxI0\frac{1}{I - I_0} = \frac{1}{K_a[Q]} + \frac{1}{I_{\text{max}} - I_0}

where I = intensity, Q = quencher concentration. For Pb²⁺, Ka = 1.2 × 10⁴ M⁻¹. Competitive assays with EDTA confirm specificity .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify HOMO-LUMO gaps (\sim3.2 eV) and charge distribution. The methoxy groups act as electron donors, stabilizing the excited state.
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain fluorescence quenching in polar protic solvents .

Q. How to resolve contradictions in fluorescence data across different studies?

Methodological Answer: Discrepancies often arise from:

  • Solvent Impurities : Use HPLC-grade solvents to avoid quenching by trace metals.
  • Instrument Calibration : Standardize fluorometers with quinine sulfate.
  • pH Adjustment : Ensure buffers are degassed to prevent oxygen interference.
    Example: A study reporting lower intensity at pH 5 may have used unbuffered solutions, leading to protonation shifts .

Q. What strategies optimize the compound’s photophysical properties for sensor applications?

Methodological Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to red-shift emission (λem → 420 nm).
  • Nanoparticle Encapsulation : Embed in silica nanoparticles to enhance quantum yield by 40% via reduced aggregation .

Q. How does crystallographic analysis elucidate the molecular conformation and packing?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Torsional Angles : \sim30° between the amide and dimethoxyphenyl groups, minimizing steric strain.
  • Intermolecular Interactions : C-H···O hydrogen bonds (2.8 Å) stabilize the crystal lattice. Space group P2₁/c with Z = 4 .

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H16ClNO4/c1-20-11-6-4-10(5-7-11)16(19)18-13-9-14(21-2)12(17)8-15(13)22-3/h4-9H,1-3H3,(H,18,19)

InChI Key

XJBKWPVZRSCCEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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